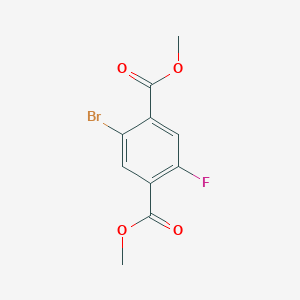

Dimethyl 2-bromo-5-fluoroterephthalate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrFO4 |

|---|---|

Molecular Weight |

291.07 g/mol |

IUPAC Name |

dimethyl 2-bromo-5-fluorobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C10H8BrFO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3 |

InChI Key |

QBKWEIMHDYGODN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of Dimethyl 2 Bromo 5 Fluoroterephthalate

Orthogonal Reactivity of Halogen Substituents (Bromine and Fluorine)

The differential reactivity of the bromine and fluorine substituents allows for selective functionalization of the aromatic core. This "orthogonal" reactivity is a cornerstone of its synthetic utility, enabling stepwise modifications at distinct positions.

Nucleophilic Aromatic Substitution on Fluoro-substituted Positions

The fluorine atom in Dimethyl 2-bromo-5-fluoroterephthalate is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent ester groups, which stabilize the intermediate Meisenheimer complex. While specific studies on this compound are not extensively detailed in the available literature, the principles of SNAr on similar fluorinated aromatic compounds are well-established. Typically, strong nucleophiles such as alkoxides, thiolates, and amines can displace the fluoride (B91410) ion, often requiring elevated temperatures and polar aprotic solvents.

Palladium-Catalyzed Cross-Coupling Reactions at Bromo-substituted Positions

The bromine atom is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-2 position, while leaving the fluoro and ester groups intact.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For substrates like this compound, the bromo position is significantly more reactive than the fluoro position under these conditions. This selectivity allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction (Data below is illustrative based on general knowledge of Suzuki reactions on similar substrates, as specific data for the target compound was not found)

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | Dimethyl 5-fluoro-2-phenylterephthalate | Data not available |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the reaction selectively occurs at the bromo position of this compound. This allows for the introduction of primary and secondary amines, leading to a variety of N-arylated products.

General conditions for the Buchwald-Hartwig amination involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is often crucial for the success of the reaction. While specific protocols for this compound are not detailed in the available search results, studies on other bromo-substituted aromatics provide a framework for potential reaction conditions.

Table 2: Representative Buchwald-Hartwig Amination Reaction (Data below is illustrative based on general knowledge of Buchwald-Hartwig aminations on similar substrates, as specific data for the target compound was not found)

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Aniline | Pd2(dba)3 / BINAP | NaOt-Bu | Toluene | Dimethyl 5-fluoro-2-(phenylamino)terephthalate | Data not available |

Homocoupling and Other Metal-Mediated Transformations

In addition to cross-coupling reactions, the bromo substituent can participate in homocoupling reactions to form symmetrical biaryl compounds. These reactions are typically mediated by palladium or other transition metals, often in the presence of a reducing agent. Other metal-mediated transformations, such as Sonogashira, Heck, and Stille couplings, are also expected to be viable at the bromo position, further expanding the synthetic possibilities. However, specific examples involving this compound were not found in the provided search results.

Transformations Involving the Ester Functionalities of this compound

The two methyl ester groups of this compound are also amenable to a variety of chemical transformations. These reactions allow for the modification of the carboxylate groups, leading to the formation of other functional groups such as carboxylic acids, amides, and alcohols.

The most common transformation is the hydrolysis of the esters to the corresponding dicarboxylic acid, 2-bromo-5-fluoroterephthalic acid. This is typically achieved by treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and an organic solvent, followed by acidification.

The ester groups can also be converted to amides through reaction with amines. This amidation can be performed with one or both ester groups, depending on the stoichiometry of the amine and the reaction conditions. The resulting amides can be important intermediates for the synthesis of polymers and other functional materials.

Reduction of the ester groups, for example with a strong reducing agent like lithium aluminum hydride, would yield the corresponding diol. These transformations, while standard for aromatic esters, would need to be performed with consideration for the reactivity of the halogen substituents. No specific literature detailing these transformations for this compound was identified in the searches.

Hydrolysis to Terephthalic Acid Derivatives

The hydrolysis of the methyl ester groups in this compound to the corresponding carboxylic acids is a fundamental transformation. This reaction is typically carried out under either acidic or basic conditions.

Under basic conditions, the reaction proceeds via saponification, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield 2-bromo-5-fluoroterephthalic acid. The reaction is generally irreversible and often proceeds with high yields.

Acid-catalyzed hydrolysis, on the other hand, is a reversible process. It involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The general reaction scheme for the hydrolysis is presented below:

Reaction Scheme: Hydrolysis of this compound

| Reactant | Reagents and Conditions | Product |

| This compound | 1. NaOH (aq), Heat 2. HCl (aq) | 2-Bromo-5-fluoroterephthalic acid |

| This compound | H₂SO₄ (aq), Heat | 2-Bromo-5-fluoroterephthalic acid |

Transesterification and Amidation Reactions

Beyond hydrolysis, the ester functionalities of this compound can be converted to other esters or amides through transesterification and amidation reactions, respectively.

Transesterification involves the reaction of the dimethyl ester with an alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process, and to drive it to completion, the alcohol reactant is often used in excess, or the methanol (B129727) byproduct is removed as it is formed. This method allows for the synthesis of a wide array of dialkyl or diaryl 2-bromo-5-fluoroterephthalates.

Amidation is achieved by reacting this compound with a primary or secondary amine. This reaction is generally carried out at elevated temperatures and may or may not require a catalyst. The reaction proceeds by nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of an amide and the elimination of methanol. This provides a direct route to the corresponding terephthalamides.

The following table illustrates potential transesterification and amidation reactions:

Table: Examples of Transesterification and Amidation Reactions

| Reaction Type | Reactant | Reagent | Potential Product |

| Transesterification | This compound | Ethanol (in excess), H₂SO₄ (cat.) | Diethyl 2-bromo-5-fluoroterephthalate |

| Transesterification | This compound | Benzyl alcohol, NaOCH₃ (cat.) | Dibenzyl 2-bromo-5-fluoroterephthalate |

| Amidation | This compound | Aniline, Heat | N1,N4-diphenyl-2-bromo-5-fluoroterephthalamide |

| Amidation | This compound | Piperidine, Heat | 2-bromo-5-fluoro-1,4-bis(piperidin-1-ylcarbonyl)benzene |

Regioselective Functionalization and Advanced Derivatization

The presence of both bromine and fluorine atoms on the aromatic ring of this compound opens up avenues for regioselective functionalization, primarily through cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the bromine-bearing position.

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the terephthalate (B1205515) ring.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a powerful method for the synthesis of aryl-alkyne derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines. This provides a complementary route to the amidation of the ester groups for introducing nitrogen-containing substituents onto the aromatic core.

The regioselectivity of these reactions is a key feature, allowing for the targeted synthesis of complex molecules. The fluorine atom, while less reactive in these cross-coupling reactions, can be a site for nucleophilic aromatic substitution under more forcing conditions or can be retained in the final product to modulate its electronic and physical properties.

Table: Examples of Regioselective Cross-Coupling Reactions

| Reaction Type | Reactant | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dimethyl 5-fluoro-2-phenylterephthalate |

| Sonogashira | This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Dimethyl 5-fluoro-2-(phenylethynyl)terephthalate |

| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Dimethyl 5-fluoro-2-(morpholino)terephthalate |

Applications of Dimethyl 2 Bromo 5 Fluoroterephthalate As a Key Synthetic Building Block

Role in the Modular Construction of Complex Organic Architectures

The inherent functionality of Dimethyl 2-bromo-5-fluoroterephthalate makes it a prime candidate for the modular construction of intricate organic molecules. The presence of both a bromine and a fluorine atom on the benzene (B151609) ring, coupled with two methyl ester groups, provides multiple reactive sites that can be addressed with high selectivity.

The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. This allows for the introduction of a wide array of organic fragments, including aryl, vinyl, and alkynyl groups, thereby enabling the systematic build-up of complex molecular scaffolds. The fluorine atom, on the other hand, can influence the electronic properties and conformational preferences of the resulting molecules due to its high electronegativity and small size.

The diester groups offer additional handles for chemical modification. They can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into other functional groups or used to form amides, esters, or acid chlorides. This versatility is crucial for creating libraries of compounds with diverse structures and properties, a key strategy in modern drug discovery and materials science.

Contributions to Advanced Materials Research

The unique electronic and structural features of this compound suggest its utility as a precursor in the development of advanced materials with tailored properties.

Precursor in the Synthesis of Optoelectronic Chromophores and Fluorescent Dyes

The synthesis of novel organic chromophores and fluorescent dyes often relies on the precise tuning of their electronic energy levels, which can be achieved through the strategic introduction of electron-withdrawing and electron-donating groups onto an aromatic core. The bromo and fluoro substituents on the terephthalate (B1205515) backbone of this compound are strongly electron-withdrawing, which can be exploited to modulate the absorption and emission properties of larger conjugated systems.

By employing cross-coupling reactions at the bromine position, it is possible to extend the π-conjugation of the aromatic ring, a common strategy for red-shifting the absorption and emission wavelengths of a chromophore. The fluorine atom can further enhance the photostability and quantum yield of fluorescent dyes. The diester groups can be modified to improve solubility or to provide anchoring points for attachment to other molecules or surfaces.

Monomer in the Development of Functional Polymers and Copolymers

Functional polymers with specific thermal, mechanical, and electronic properties are in high demand for a variety of applications. This compound can serve as a valuable monomer in the synthesis of such materials. The diester functionality allows for its incorporation into polyester (B1180765) chains through polycondensation reactions with diols.

The presence of the bromo and fluoro substituents on the polymer backbone can impart desirable properties to the resulting material. For instance, the fluorine atoms can enhance thermal stability, chemical resistance, and hydrophobicity. The bromine atoms can serve as sites for post-polymerization modification, allowing for the introduction of further functionalities or for cross-linking the polymer chains. This approach enables the creation of a wide range of specialty polymers with tailored performance characteristics.

Organic Linker in the Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters bridged by organic linkers. The properties of these materials, such as their porosity, stability, and catalytic activity, are highly dependent on the geometry and functionality of the organic linker.

After hydrolysis of its ester groups to the corresponding dicarboxylic acid, 2-bromo-5-fluoroterephthalic acid can act as a rigid organic linker for the construction of MOFs and CPs. The carboxylate groups can coordinate to metal centers, while the bromo and fluoro substituents can decorate the pores of the resulting framework. These functional groups can be used to tune the interactions of the framework with guest molecules, such as gases or solvents, or to introduce catalytic activity. The rigidity of the terephthalate backbone helps in the formation of robust and porous structures.

Applications in the Development of Specialized Reagents and Ligands

The reactivity of the functional groups in this compound also allows for its use in the synthesis of specialized reagents and ligands for various chemical applications. For example, the bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution or metal-catalyzed reactions, leading to a variety of substituted terephthalate derivatives.

Emerging Trends and Future Research Directions

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly focusing on environmentally benign processes, and the synthesis of functionalized terephthalates is no exception. A significant emerging trend is the development of synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable feedstocks. While specific green routes for "Dimethyl 2-bromo-5-fluoroterephthalate" are not yet widely reported, general strategies for related compounds offer a clear direction for future research.

One promising avenue is the exploration of biocatalysis and the use of renewable starting materials. For instance, researchers are investigating the production of terephthalate-like monomers from natural sources such as eugenol, which can be converted into diester monomers through environmentally friendly processes like thiol-ene reactions that can be conducted without the need for initiators or solvents. ukm.my This approach, if adapted, could significantly lower the carbon footprint associated with the production of "this compound".

Another key area is the chemical recycling of poly(ethylene terephthalate) (PET) waste as a source of the basic terephthalate (B1205515) scaffold. bohrium.comdntb.gov.ua Processes such as glycolysis, methanolysis, and hydrolysis are being refined to efficiently depolymerize PET into its constituent monomers, which can then be functionalized. bohrium.comrsc.org Enzymatic recycling of PET is also gaining traction as a milder and more selective alternative to traditional chemical methods. acs.org Adapting these recycling methodologies to produce "this compound" would represent a significant step towards a circular economy for this class of compounds.

Future research will likely focus on integrating these green chemistry principles into the multi-step synthesis of this specific halogenated terephthalate, potentially involving solvent-free reaction conditions, recyclable catalysts, and energy-efficient purification techniques.

Exploration of Novel Catalytic Systems for Functionalization

The bromine and fluorine substituents on the aromatic ring of "this compound", along with the ester groups, provide multiple sites for further chemical modification. The development of novel catalytic systems to selectively functionalize this molecule is a major area of ongoing research. The distinct reactivity of the C-Br and C-F bonds offers opportunities for selective transformations.

Cross-Coupling Reactions: The C-Br bond is a prime target for functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. Research into more efficient and versatile catalysts, including those based on palladium and nickel, is continuous. For instance, nickel-catalyzed cross-coupling reactions have shown promise for the activation of C-F bonds, which are typically more challenging to functionalize than C-Br bonds. beilstein-journals.orgnih.gov The selective activation of either the C-Br or C-F bond in "this compound" could be achieved by careful selection of the catalyst and reaction conditions, allowing for the stepwise introduction of different functional groups. Copper-catalyzed Suzuki-Miyaura cross-coupling has also been explored for highly fluorinated aryl boronate esters, offering an alternative to palladium-based systems. researchgate.net

C-H Functionalization: Direct C-H functionalization is an atom-economical approach to introduce new substituents onto the aromatic ring. While the existing bromine and fluorine atoms direct incoming groups to specific positions, recent advances in transition-metal catalyzed C-H activation could offer new pathways for regioselective functionalization. rsc.orgresearchgate.net For example, copper-catalyzed C-H fluorination followed by nucleophilic substitution presents a versatile method for introducing a range of functional groups at benzylic C-H bonds, a strategy that could be adapted for derivatives of terephthalates. nih.gov

The table below summarizes some of the catalytic systems being explored for the functionalization of related halogenated and fluorinated aromatic compounds.

| Catalytic System | Reaction Type | Potential Application for this compound |

| Palladium-based catalysts | Suzuki-Miyaura, Heck, Sonogashira | Functionalization at the C-Br position |

| Nickel-based catalysts | Cross-coupling | Selective functionalization at the C-F position |

| Copper-based catalysts | Suzuki-Miyaura, C-H fluorination | Alternative to palladium; introduction of new functional groups |

| Rhodium and Iridium catalysts | C-H activation | Direct functionalization of the aromatic ring |

Future work in this area will likely focus on developing catalysts with higher selectivity, broader functional group tolerance, and the ability to operate under milder reaction conditions.

Integration into Advanced Supramolecular Assemblies

The presence of halogen atoms (bromine and fluorine) and carboxylate groups in "this compound" makes it an excellent building block for the construction of advanced supramolecular assemblies. The ability of halogen atoms to participate in halogen bonding, a directional non-covalent interaction, is a particularly exciting area of research. researchgate.netmdpi.com

Halogen Bonding in Crystal Engineering: Halogen bonding can be used as a tool to direct the self-assembly of molecules in the solid state, leading to the formation of well-defined crystalline architectures. mdpi.commdpi.com In the case of "this compound", both the bromine and fluorine atoms can act as halogen bond donors or acceptors, potentially leading to complex and predictable packing arrangements. The interplay between halogen bonds, hydrogen bonds (in the corresponding diacid form), and π-π stacking interactions can be exploited to design new materials with tailored properties, such as porosity or specific electronic characteristics. For example, studies on tetrabromoterephthalic acid have shown that halogen bonding can drive the formation of different supramolecular assemblies depending on the solvent used. researchgate.netmdpi.com

Metal-Organic Frameworks (MOFs): The terephthalate backbone is a common linker in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. The functionalization of the terephthalate linker with bromine and fluorine atoms can be used to tune the properties of the resulting MOF. For instance, fluorinated MOFs can exhibit enhanced thermal stability and different sorption properties compared to their non-fluorinated analogues. researchgate.net The bromine atom, on the other hand, could serve as a site for post-synthetic modification within the MOF structure. The use of functionalized terephthalates, such as 2-aminoterephthalate, has been shown to be beneficial for the immobilization of metal species in MOFs for catalytic applications. researchgate.net

Future research will likely involve the systematic study of how the specific substitution pattern of "this compound" influences the topology and properties of the resulting supramolecular assemblies and MOFs.

Data-Driven and AI-Assisted Design of Functionalized Terephthalates

The convergence of materials science with artificial intelligence (AI) and machine learning (ML) is opening up new frontiers in the design and discovery of functional materials. medium.com This data-driven approach is particularly well-suited for exploring the vast chemical space of functionalized terephthalates.

High-Throughput Screening: AI can also be integrated with high-throughput experimental workflows to rapidly screen libraries of functionalized terephthalates for desired properties. The AI can analyze the large datasets generated from these experiments to identify structure-property relationships that may not be apparent through traditional analysis. digitellinc.com

The table below outlines some of the AI and data-driven approaches that are being applied in materials science and their potential application to functionalized terephthalates.

| AI/ML Technique | Description | Potential Application for Functionalized Terephthalates |

| Supervised Learning | Training models on labeled data to predict properties. | Predicting the electronic and thermal properties of new terephthalate derivatives. |

| Unsupervised Learning | Identifying patterns and clusters in unlabeled data. | Discovering new classes of terephthalate-based materials with similar properties. |

| Generative Models | Generating new molecular structures with desired properties. | Designing novel terephthalate monomers for specific applications. |

| Natural Language Processing | Extracting information from scientific literature. | Mining existing research for insights into the synthesis and properties of related compounds. |

Q & A

Q. Q1. What are the common synthetic routes for preparing dimethyl 2-bromo-5-fluoroterephthalate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves esterification of terephthalic acid derivatives followed by bromination and fluorination. Key steps include:

- Esterification : Use methanol and acid catalysts (e.g., H₂SO₄) under reflux.

- Halogenation : Bromination via electrophilic substitution (e.g., NBS in CCl₄) and fluorination using fluorinating agents like Selectfluor®.

Optimization : Apply factorial design to test variables (temperature, catalyst concentration, reaction time) and identify optimal conditions . Computational tools (e.g., density functional theory) predict reaction pathways and energy barriers, reducing trial-and-error experimentation .

Advanced Synthesis

Q. Q2. How can researchers resolve contradictory yields in bromination steps under varying solvent conditions?

Methodological Answer: Contradictions may arise from solvent polarity effects on intermediate stability. To address this:

- Conduct Design of Experiments (DOE) to isolate solvent-dependent variables.

- Use in-situ monitoring (e.g., FT-IR or Raman spectroscopy) to track intermediate formation.

- Validate findings with computational models (e.g., quantum mechanics/molecular mechanics) to simulate solvent interactions .

Basic Characterization

Q. Q3. Which spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 7.5–8.5 ppm).

- FT-IR : Confirm ester (C=O ~1720 cm⁻¹) and halogen (C-Br ~550 cm⁻¹) groups.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ ~319 m/z).

- Cross-reference with NIST spectral databases for validation .

Advanced Characterization

Q. Q4. How can researchers resolve discrepancies in NMR spectral data caused by dynamic molecular behavior?

Methodological Answer: Dynamic effects (e.g., rotamerism) may split signals. Strategies include:

- Variable-Temperature NMR : Analyze signal coalescence at elevated temperatures.

- Solvent Screening : Test polar vs. non-polar solvents to stabilize conformers.

- DFT Calculations : Simulate NMR shifts for different conformations and compare with experimental data .

Applications in Drug Development

Q. Q5. How is this compound utilized as an intermediate in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Introduce substituents to modulate pharmacokinetics.

- Click Chemistry : Functionalize via Suzuki coupling for library diversification.

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict target binding .

Advanced Material Science

Q. Q6. What role does this compound play in designing fluorinated polymers?

Methodological Answer:

- Copolymer Synthesis : Incorporate into polyesters via polycondensation for enhanced thermal stability.

- Surface Modification : Fluorine groups improve hydrophobicity (contact angle >100°).

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (>300°C) to assess material robustness .

Data Contradictions

Q. Q7. How should researchers address conflicting data in reaction kinetics studies?

Methodological Answer:

- Statistical Analysis : Apply ANOVA to identify outliers or systematic errors.

- Machine Learning : Train models on historical kinetic data to predict anomalies.

- Reproducibility Checks : Use automated platforms (e.g., ChemSpeed®) for high-throughput validation .

Separation & Purification

Q. Q8. What techniques are effective for isolating this compound from byproducts?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate).

- HPLC : Optimize mobile phase (acetonitrile:water + 0.1% TFA) for high-purity isolation (>98%).

- Solubility Studies : Precipitate impurities via solvent polarity adjustments .

Computational Modeling

Q. Q9. How can computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.

- Reaction Network Analysis : Use software (e.g., RMG) to map possible pathways .

Safety & Handling

Q. Q10. What protocols ensure safe handling of this compound?

Methodological Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods for volatile intermediates.

- Waste Disposal : Neutralize halogenated waste with sodium bicarbonate before disposal.

- Emergency Protocols : Maintain activated charcoal spill kits and eyewash stations .

Reactor Design

Q. Q11. What reactor configurations optimize large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.